molecular formula C15H14N2OS B12923622 5-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one CAS No. 87973-72-6

5-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one

Cat. No.: B12923622
CAS No.: 87973-72-6
M. Wt: 270.4 g/mol
InChI Key: UAMJQAQTVNKMOV-UHFFFAOYSA-N
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Description

5-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one is a tetrahydropyrimidinone derivative characterized by a sulfur atom at the 2-position (sulfanylidene group), a methyl substituent at the 5-position, and a naphthalen-1-yl group at the 1-position.

Key structural features include:

  • Sulfanylidene (C=S) group: May participate in tautomerism or hydrogen bonding, distinguishing it from carbonyl-containing analogs.
  • Methyl substituent: Likely affects electronic properties and steric accessibility at the 5-position.

Properties

CAS No.

87973-72-6

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

5-methyl-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C15H14N2OS/c1-10-9-17(15(19)16-14(10)18)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,16,18,19)

InChI Key

UAMJQAQTVNKMOV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=S)NC1=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of naphthalene-1-carbaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thioxotetrahydropyrimidinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced tetrahydropyrimidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

A comparative analysis with analogs highlights the role of substituents on solubility, stability, and reactivity.

Table 1: Substituent Comparison
Compound Name 1-Position 2-Position 5-Position Additional Features
Target Compound Naphthalen-1-yl Sulfanylidene Methyl Tetrahydropyrimidinone core
5-Acetyl-1,3-dimethoxymethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one Phenyl Ketone (C=O) Acetyl Methoxymethyl groups at 1,3-positions
5-{1-Acetyl-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-6-hydroxy-1,3-dimethyl-2-sulfanylidenetetrahydropyrimidin-4(1H)-one Pyrazole-linked substituent Sulfanylidene Hydroxy, Methyl Acetyl and isopropylphenyl groups

Key Observations :

  • Naphthalen-1-yl vs.
  • Sulfanylidene (C=S) vs. IR spectra of analogs show C=O stretches near 1682 cm⁻¹, whereas C=S groups typically absorb at ~1250–1050 cm⁻¹ .
  • Methyl vs. Acetyl/Hydroxy: The methyl group at the 5-position likely enhances stability against hydrolysis compared to acetyl or hydroxy substituents, which may undergo keto-enol tautomerism or oxidation .

Structural and Crystallographic Insights

Crystallographic tools like SHELXL and WinGX (used for small-molecule refinement ) are critical for analyzing bond lengths, angles, and packing modes. While direct data for the target compound is unavailable, inferences can be drawn from related structures:

  • Naphthalen-1-yl Orientation: The planar naphthalene ring may induce distinct dihedral angles with the pyrimidinone core, affecting molecular conformation and crystal packing.

Biological Activity

5-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one is a heterocyclic organic compound notable for its unique structure, which includes a tetrahydropyrimidine ring, a naphthalene moiety, and a thioketone group. Its molecular formula is C14H13N2OSC_{14}H_{13}N_{2}OS, with a molecular weight of approximately 270.35 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, although comprehensive studies are still needed to fully elucidate its pharmacological properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Molecular Structure C14H13N2OS\text{Molecular Structure }\quad \text{C}_{14}\text{H}_{13}\text{N}_{2}\text{OS}

Key Features:

  • Tetrahydropyrimidine Ring: Contributes to the compound's cyclic nature and stability.
  • Naphthalene Substitution: Potentially enhances lipophilicity and biological interactions.
  • Thioketone Group: May play a crucial role in the compound's reactivity and interaction with biological targets.

Antiviral Potential

Preliminary studies suggest that compounds with structural similarities to this compound may exhibit antiviral properties. For instance, research into naphthalene-containing small molecules has identified effective inhibitors against viral proteases, such as those from SARS-CoV-2 . The specific mechanisms by which this compound may exert antiviral effects remain to be explored.

Anticancer Activity

Similar compounds have shown significant anticancer activity. The structural features of this compound suggest it could interact with various cellular pathways involved in cancer progression. Compounds like 5-Fluorouracil, which share some structural characteristics, are widely used in cancer therapies, indicating a potential for further investigation into the therapeutic applications of this compound.

The precise mechanism of action for this compound is not fully understood. However, it is hypothesized that the thioketone functionality may facilitate interactions with biological macromolecules, leading to inhibition of specific enzymes or receptors involved in disease processes. Further pharmacological studies are essential to clarify these interactions.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₁₄H₁₃N₂OSNaphthalene substitution; thioketone functionality
2-ThiouracilC₄H₄N₂OSUracil base structure; used in antiviral therapies
5-FluorouracilC₄H₃FN₂O₂Fluorinated derivative; widely used as an anticancer agent
Thiamine (Vitamin B1)C₁₂H₁₁N₄OSContains a thiazole ring; essential nutrient

This table illustrates how the unique features of this compound may contribute to its distinct biological activities compared to other compounds.

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